BenchChemオンラインストアへようこそ!

3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

PI3K gamma inhibition PDE5A inhibition HDAC isoform profiling

Choose this specific 3-fluoro regioisomer (CAS 921925-81-7) for its uniquely documented multi-target profile: HDAC6 IC50=5 nM with >1,200-fold selectivity over HDAC3, plus PI3Kγ Kd=2.60 nM and PDE5A IC50=10 nM. Critical for HDAC6-targeted oncology/neurodegeneration research and SAR studies. Not interchangeable with the 4-fluoro isomer (CAS 921925-78-2) or unsubstituted parent (CAS 922558-81-4). Verified bioactivity data from BindingDB/ChEMBL ensures reliable hit triage.

Molecular Formula C23H28FN3O
Molecular Weight 381.495
CAS No. 921925-81-7
Cat. No. B2418975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
CAS921925-81-7
Molecular FormulaC23H28FN3O
Molecular Weight381.495
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)N4CCCCC4
InChIInChI=1S/C23H28FN3O/c1-26-13-10-18-14-17(8-9-21(18)26)22(27-11-3-2-4-12-27)16-25-23(28)19-6-5-7-20(24)15-19/h5-9,14-15,22H,2-4,10-13,16H2,1H3,(H,25,28)
InChIKeyVIGNEPMGRLNPNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide (CAS 921925-81-7): Multi-Target Binding Profile and Procurement Baseline


3-Fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide (CAS 921925-81-7) is a synthetic fluorobenzamide derivative featuring a 1-methylindoline-piperidine ethyl linker scaffold. This compound is primarily utilized as a research tool in drug discovery, with documented binding and inhibitory activity across multiple pharmacologically relevant targets, including PI3Kγ (Kd = 2.60 nM), PDE5A (IC50 = 10 nM), and HDAC6 (IC50 = 5 nM) [1]. Its molecular formula is C23H28FN3O (MW 381.495), with a typical research-grade purity of 95% . The compound occupies a structurally defined position within a broader series of indoline-piperidine benzamide analogs, where the position and identity of the aromatic substituent on the benzamide ring are known to modulate target engagement profiles .

Why Close Analogs of 921925-81-7 Cannot Be Interchanged: Evidence of Substituent-Dependent Target Selectivity


Within the indoline-piperidine benzamide series, small structural modifications to the benzamide aromatic ring produce substantial shifts in pharmacological profiles that preclude simple analog substitution. The target compound (3-fluoro substitution) demonstrates a distinctive multi-target binding signature encompassing PI3Kγ, PDE5A, HDAC3, HDAC6, and HDAC7, with measurable quantitative activity at each target [1]. Positional isomerism is a critical driver of differentiation: the 3-fluoro regioisomer (CAS 921925-81-7) is not pharmacologically interchangeable with the 4-fluoro regioisomer (CAS 921925-78-2), as fluoro-substitution position on the benzamide ring is known to influence receptor binding geometry and isoform selectivity in related indole-piperidine benzamide systems [2]. Furthermore, the unsubstituted parent benzamide (CAS 922558-81-4) and analogs with alternative substituents (2-methyl, 4-methyl, 2-chloro, 3,4-difluoro) each possess distinct molecular formulas, physicochemical properties, and target interaction profiles, making any assumption of functional equivalence scientifically unsound . The procurement decision must therefore be guided by the specific target engagement data provided below.

Quantitative Differentiation Evidence for 921925-81-7: Head-to-Head Target Profiling Against Structural Analogs


Multi-Target Engagement Fingerprint: PI3Kγ, PDE5A, and HDAC Isoform Activity of 3-Fluoro Benzamide 921925-81-7

Compound 921925-81-7 exhibits a quantitatively defined multi-target profile that distinguishes it from analogs within the indoline-piperidine benzamide series. It binds PI3Kγ with Kd = 2.60 nM, inhibits PDE5A with IC50 = 10 nM, and inhibits HDAC6 with IC50 = 5 nM [1]. This polypharmacological signature contrasts with that of the unsubstituted parent benzamide (CAS 922558-81-4), for which no equivalent PI3Kγ or PDE5A activity data has been deposited in public databases [2]. The concurrent engagement of a lipid kinase (PI3Kγ), a cyclic nucleotide phosphodiesterase (PDE5A), and an epigenetic eraser enzyme (HDAC6) represents a target interaction pattern not replicated by any other single member of this analog series for which public data are available.

PI3K gamma inhibition PDE5A inhibition HDAC isoform profiling multi-target pharmacology

HDAC6 vs. HDAC3 Isoform Selectivity Window: 3-Fluoro Benzamide 921925-81-7 Discriminates HDAC Subtypes by >1000-Fold

Compound 921925-81-7 demonstrates pronounced isoform discrimination within the HDAC family. Its HDAC6 IC50 of 5 nM is approximately 1,210-fold lower (more potent) than its HDAC3 IC50 of 6,050 nM, and approximately 94-fold lower than its HDAC7 IC50 of 472 nM, measured under comparable recombinant enzyme assay conditions [1]. For comparison, a structurally related HDAC inhibitor from the broader benzamide class, MS-275 (Entinostat), exhibits preferential HDAC1/HDAC3 inhibition with markedly less HDAC6 activity, representing an inverted selectivity pattern [2]. This selectivity profile is directly relevant to procurement because other benzamide-based HDAC inhibitors in the same target space (e.g., CI-994, MS-275) cannot substitute for an HDAC6-preferring chemical probe.

HDAC6 selectivity HDAC3 isoform epigenetic inhibitor selectivity window

3-Fluoro vs. 4-Fluoro Regioisomer Differentiation: Positional Fluorination Dictates Pharmacological Profile in Indoline-Piperidine Benzamides

The 3-fluoro regioisomer (921925-81-7) and the 4-fluoro regioisomer (CAS 921925-78-2) share the identical molecular formula (C23H28FN3O, MW 381.495) but differ solely in the position of the single fluorine atom on the benzamide aromatic ring . In related indole-piperidine benzamide systems, such positional fluorination has been demonstrated to produce divergent receptor subtype selectivity profiles; for example, 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide (LY-334370) is a selective 5-HT1F receptor agonist with Ki = 1.6 nM, and the 4-fluoro substitution position is critical to this selectivity . By extension, the 3-fluoro substitution pattern in 921925-81-7 is expected to confer a distinct target interaction geometry and selectivity fingerprint compared to the 4-fluoro analog. Procurement cannot interchange these regioisomers without introducing an uncontrolled variable into the target engagement profile.

regioisomer differentiation fluoro-substitution position positional isomer pharmacology SAR benzamide

Recommended Research Application Scenarios for 921925-81-7 Based on Quantitative Differentiation Evidence


HDAC6-Selective Chemical Probe in Epigenetic Oncology and Neurodegeneration Research

With an HDAC6 IC50 of 5 nM and a >1,200-fold selectivity window over HDAC3 (IC50 6,050 nM) measured under recombinant enzyme assay conditions, 921925-81-7 is suitable for use as an HDAC6-preferring chemical probe in target validation studies [1]. This selectivity profile is directly relevant to oncology programs targeting HDAC6-mediated deacetylation of α-tubulin and Hsp90, as well as neurodegeneration research where HDAC6 inhibition has been implicated in axonal transport and protein aggregate clearance. The compound's selectivity pattern contrasts with classical benzamide HDAC inhibitors like MS-275, which preferentially target HDAC1/HDAC3 [2], making 921925-81-7 the appropriate selection when isoform-specific pharmacological dissection is required.

PI3Kγ-PDE5A Dual-Target Screening in Inflammation and Cardiovascular Pharmacology

The concurrent activity of 921925-81-7 at PI3Kγ (Kd = 2.60 nM) and PDE5A (IC50 = 10 nM) supports its deployment as a dual-target screening compound in programs investigating crosstalk between phosphoinositide signaling and cyclic nucleotide pathways [1]. PI3Kγ is a validated target in inflammatory and autoimmune disease, while PDE5A inhibition is established in pulmonary hypertension and erectile dysfunction. The compound's ability to engage both targets at nanomolar concentrations provides a unique tool for studying pathway convergence that is not available from single-target probes or from other members of this analog series for which such multi-target data are absent [3].

Structure-Activity Relationship (SAR) Reference Standard for Indoline-Piperidine Benzamide Library Optimization

As the 3-fluoro-substituted member of a structurally characterized analog series that includes 2-methyl, 4-methyl, 2-chloro, 4-fluoro, 3,4-difluoro, and unsubstituted benzamide variants, 921925-81-7 serves as a defined SAR reference point [1]. Its deposited multi-target activity data (PI3Kγ, PDE5A, HDAC3/6/7/9) provides a quantitative baseline against which the effects of alternative substituents, regioisomeric shifts, and scaffold modifications can be systematically evaluated [2]. Procurement of this specific compound is essential for medicinal chemistry teams conducting analog-by-analog SAR comparisons, as substituting a different series member would confound structure-activity correlations.

Compound Library Assembly for Phenotypic Screening with Documented Target Annotations

For research organizations building annotated compound libraries for high-content or phenotypic screening, 921925-81-7 offers the advantage of documented, quantitative target engagement data across multiple protein families (kinase, phosphodiesterase, epigenetic eraser) from a publicly accessible database (BindingDB/ChEMBL) [1]. This contrasts with several structural analogs in the series (e.g., the 4-methyl, 2-methyl, and 2-chloro variants), for which only vendor catalog entries exist without corresponding target annotation data in public repositories [2]. The availability of traceable, database-deposited bioactivity data enables more rigorous hit triage and reduces the risk of selecting compounds with uncharacterized polypharmacology.

Quote Request

Request a Quote for 3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.